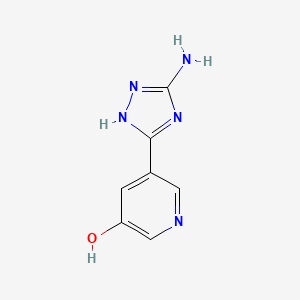

5-(3-amino-1H-1,2,4-triazol-5-yl)pyridin-3-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

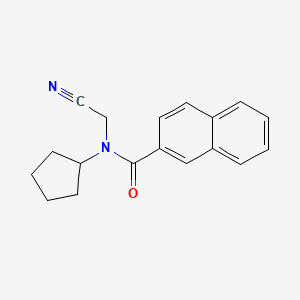

“5-(3-amino-1H-1,2,4-triazol-5-yl)pyridin-3-ol” is a compound that is likely to be a white crystalline solid . It is often used as a precursor for pesticides and glyphosate (a broad-spectrum herbicide), as well as an organic synthesis reagent .

Synthesis Analysis

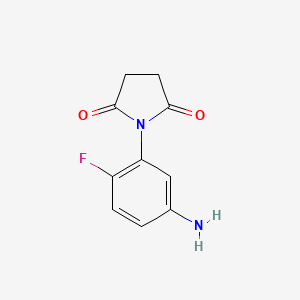

The synthesis of similar compounds has been reported in the literature . Two complementary pathways were proposed and successfully realized in the synthesis of 20 representative examples . These methods use the same types of starting materials viz. succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described in detail . The first pathway started with the preparation of N-guanidinosuccinimide, which then reacted with amines under microwave irradiation to afford the desired products .Aplicaciones Científicas De Investigación

Synthesis of Other Compounds

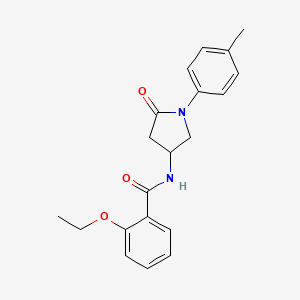

The compound is used in the synthesis of other complex compounds. For instance, it is used in the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides .

Study of Tautomerism

The compound is used in the study of annular prototropic tautomerism, which is a type of isomerism observed in organic compounds .

Inhibitor of Mitochondrial and Chloroplast Function

3-Amino-1,2,4-triazole is an inhibitor of mitochondrial and chloroplast function .

Cotton Defoliant

Commercial grade 3-amino-1,2,4-triazole, which generally contains catalase anti-inhibitory impurities, is used as a cotton defoliant .

Preparation of Antibiotics

5-Amino-1,2,4-triazol-3-ylacetic acid, a typical representative of aminoazolecarboxylic acids, can be used for preparing antibiotics .

Preparation of Biologically Active and Energy-rich Substances

The compound can also be used for preparing biologically active and energy-rich substances .

Construction of Bioactive Triazole-fused Heterocycles

3(5)-Amino-1,2,4-triazoles are known as important building blocks for the construction of bioactive triazole-fused heterocycles .

Inhibitors of Kinases and Other Enzymes

3(5)-Amino-1,2,4-triazoles have been reported to be potent inhibitors of kinases, lysine-specific demethylase 1, and acidic mammalian chitinase .

Mecanismo De Acción

Target of Action

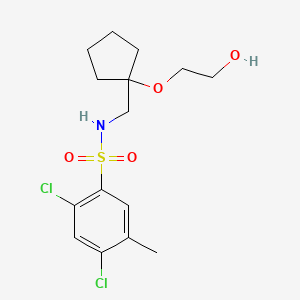

The primary target of the compound 5-(5-amino-1H-1,2,4-triazol-3-yl)pyridin-3-ol, also known as 5-(3-amino-1H-1,2,4-triazol-5-yl)pyridin-3-ol, is Candida albicans lanosterol 14α-demethylase . This enzyme plays a crucial role in the biosynthesis of ergosterol, an essential component of the fungal cell membrane .

Mode of Action

The compound interacts with its target by binding to the active site of the enzyme, inhibiting its function . The docking study of the most active compounds was performed showing the potential mode of binding to Candida albicans lanosterol 14α-demethylase .

Biochemical Pathways

The inhibition of lanosterol 14α-demethylase disrupts the biosynthesis of ergosterol, leading to alterations in the fungal cell membrane . This disruption can affect the cell’s function and viability, leading to the death of the fungal cell .

Result of Action

The compound has shown potential antifungal activity, with many of the synthesized derivatives showing greater efficacy than fluconazole, mostly towards Candida albicans and Rhodotorula mucilaginosa species, with MIC values ≤ 25 µg/mL .

Propiedades

IUPAC Name |

5-(3-amino-1H-1,2,4-triazol-5-yl)pyridin-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5O/c8-7-10-6(11-12-7)4-1-5(13)3-9-2-4/h1-3,13H,(H3,8,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXAQRXVUNQHUBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1O)C2=NC(=NN2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-N-[2-({2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}sulfanyl)phenyl]benzenecarboxamide](/img/structure/B2839064.png)

![5-fluoro-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}pyridine-3-carboxamide](/img/structure/B2839067.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2839073.png)

![N-[cyano(3,4-dichlorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B2839082.png)

![N3,N3-dimethylbicyclo[1.1.1]pentane-1,3-diamine;dihydrochloride](/img/structure/B2839085.png)

![[4-[(3-Fluorophenyl)methyl]piperidin-1-yl]-(5-methyl-2-methylsulfonylpyrimidin-4-yl)methanone](/img/structure/B2839087.png)